molecular formula C14H20O5 B077314 Benzo-15-crown-5 CAS No. 14098-44-3

Benzo-15-crown-5

Cat. No. B077314
Key on ui cas rn: 14098-44-3
M. Wt: 268.3 g/mol
InChI Key: FNEPSTUXZLEUCK-UHFFFAOYSA-N
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Patent
US05425878

Procedure details

A solution of hexamethylenetretramine (1.87 mmol, 0.27 g) in trifluoroacetic acid (1.4 cm3) was added to benzo 15-crown-5 ether (1.87 mmol, 0.5 g) under nitrogen; the mixture was heated to reflux for 12 hours.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:19][CH2:18][CH2:17][O:16][CH2:15][CH2:14][O:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[O:6][CH2:5][CH2:4][O:3][CH2:2]1.FC(F)(F)[C:22](O)=[O:23]>>[CH2:1]1[O:19][CH2:18][CH2:17][O:16][CH2:15][CH2:14][O:13][C:12]2[CH:11]=[C:10]([CH:22]=[O:23])[CH:9]=[CH:8][C:7]=2[O:6][CH2:5][CH2:4][O:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1COCCOC2=CC=CC=C2OCCOCCO1
Name
Quantity
1.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
Smiles
C1COCCOC2=C(C=C(C=C2)C=O)OCCOCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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